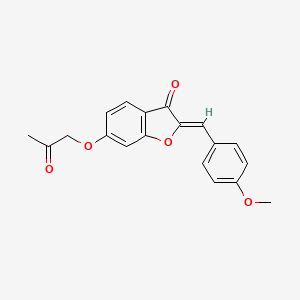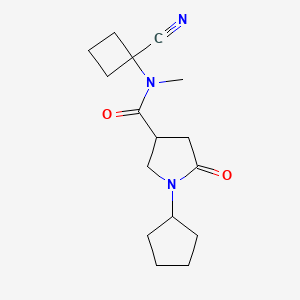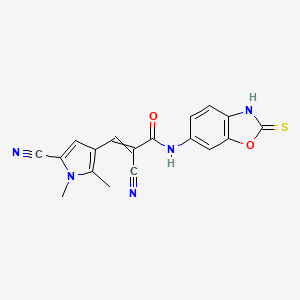
Lithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H7F2LiO2S It is a lithium salt of 4-(1,1-difluoroethyl)benzene-1-sulfinate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate typically involves the reaction of 4-(1,1-difluoroethyl)benzenesulfinic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Lithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonate groups.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Lithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The lithium ion can also play a role in modulating biological pathways, although the exact mechanisms are still under investigation.
Comparación Con Compuestos Similares
- Lithium(1+)ion3-(1,1-difluoroethyl)benzene-1-sulfinate
- Lithium(1+)ion2-(1,1-difluoroethyl)benzene-1-sulfinate
Comparison:
- Lithium(1+)ion4-(1,1-difluoroethyl)benzene-1-sulfinate is unique due to the position of the difluoroethyl group on the benzene ring, which can influence its reactivity and interaction with other molecules.
- The 3- and 2- positional isomers have different chemical and physical properties, which can affect their applications and effectiveness in various reactions.
Propiedades
IUPAC Name |
lithium;4-(1,1-difluoroethyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S.Li/c1-8(9,10)6-2-4-7(5-3-6)13(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSOQPPQZUUQT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=C(C=C1)S(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2582832.png)


![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)
![2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2582839.png)


![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)



